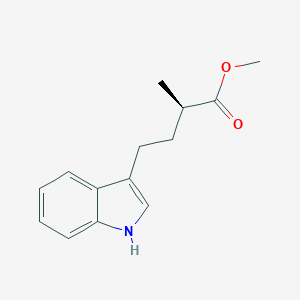

Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate

Vue d'ensemble

Description

Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety imparts significant pharmacological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate can be achieved through various synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another approach involves the use of indole-3-carboxaldehyde as a starting material. The aldehyde group is first reduced to the corresponding alcohol, which is then esterified with methanol to yield the desired product. This method may require the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microflow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more efficient and scalable production processes .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require the use of halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: The corresponding alcohol.

Substitution: Halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

Anti-inflammatory Activity

Research indicates that compounds with indole structures can exhibit anti-inflammatory properties. Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate has been studied for its potential to modulate inflammatory pathways. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Anticancer Properties

Indole derivatives have garnered attention for their anticancer effects. This compound has shown promise in preclinical studies targeting various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .

Neuroprotective Effects

Emerging research points to the neuroprotective capabilities of indole derivatives. This compound may offer protective effects against neurodegenerative conditions by modulating oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating diseases such as Alzheimer's and Parkinson's.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Indole Moiety : Starting from commercially available tryptophan derivatives.

- Alkylation Reactions : Introducing the methylbutanoate group through alkylation methods.

- Purification : Utilizing chromatography techniques to isolate the desired product.

These synthetic pathways have been optimized for yield and purity, making the compound accessible for research purposes .

Case Study 1: Anti-inflammatory Effects

In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of this compound on human cell lines. The results showed a significant reduction in inflammatory markers when treated with varying concentrations of the compound, indicating its potential therapeutic role in managing chronic inflammatory conditions .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study revealed that this compound inhibited cell proliferation and induced apoptosis through caspase activation pathways, showcasing its potential as a lead compound for developing new cancer therapies .

Mécanisme D'action

The mechanism of action of Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, indole derivatives can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). Additionally, the compound may interact with neurotransmitter receptors, influencing neurological functions .

Comparaison Avec Des Composés Similaires

Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate can be compared with other indole derivatives such as:

Indole-3-carboxaldehyde: A precursor for the synthesis of various indole derivatives.

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties. Its ester group and methyl substitution confer distinct reactivity and biological activity compared to other indole derivatives .

Activité Biologique

Methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate, an indole derivative, is recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bicyclic indole structure that contributes to its pharmacological properties, making it a valuable subject for scientific investigation.

Chemical Structure and Properties

The molecular formula for this compound is with a CAS number of 97399-93-4. The compound's structure includes an indole moiety, which is known to interact with various biological targets, influencing multiple pathways involved in disease progression.

Structural Formula

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that indole derivatives can inhibit the growth of various pathogenic bacteria and fungi. For instance, the compound has been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. The mechanism of action involves the modulation of key enzymes associated with cancer cell proliferation. This compound has been shown to induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways related to cell survival and growth.

Case Study: In Vitro Analysis

A study evaluated the effect of this compound on human cancer cell lines, revealing:

- Cell Line : HeLa (cervical cancer)

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via caspase activation.

Neuropharmacological Effects

Beyond its antimicrobial and anticancer properties, this compound may influence neurological functions by interacting with neurotransmitter receptors. This interaction suggests potential applications in treating neurodegenerative disorders or mood-related conditions.

The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes:

- Enzyme Inhibition : The compound inhibits enzymes involved in tumor growth.

- Receptor Modulation : It affects neurotransmitter receptors, potentially altering synaptic transmission.

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Indole-3-carboxaldehyde | Indole derivative | Precursor for synthesis |

| Indole-3-acetic acid | Plant hormone | Growth regulation |

| Indole-3-butyric acid | Plant hormone | Root growth promotion |

This compound stands out due to its unique ester group and methyl substitution, which confer distinct reactivity and biological effects compared to other indole derivatives.

Propriétés

IUPAC Name |

methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSINFMIOMWBGDS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.